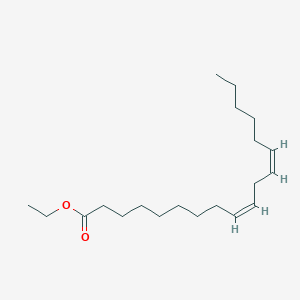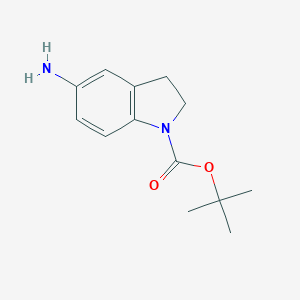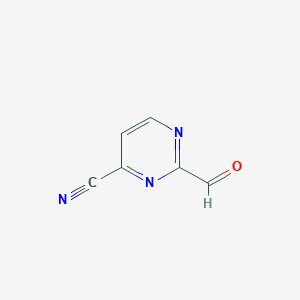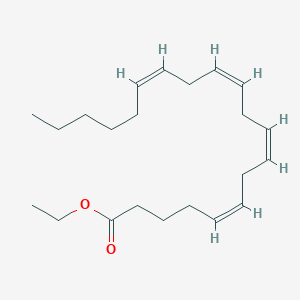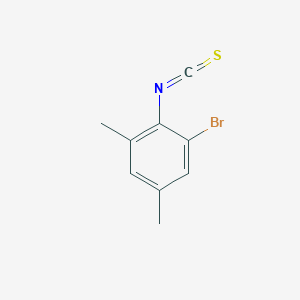
1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve multiple steps, including diazotization, bromination, and radical bromination reactions. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization followed by bromination, with factors such as raw material rate, reaction time, and temperature affecting the reaction . Similarly, radical bromination is used to produce 1-(dibromomethyl)-4-methoxy-2-methylbenzene .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be characterized using techniques such as X-ray crystallography, GC-MS, and NMR. For example, the crystal structure of 2-(3-bromophenyl)-1,3-dithiane shows the molecule has a chair conformation with the bromobenzene ring occupying an equatorial position . The crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene reveal supramolecular features like hydrogen bonding and (\pi)-(\pi) interactions .
Chemical Reactions Analysis
The chemical reactions involving brominated aromatic compounds can include interactions such as hydrogen bonding, (\pi)-interactions, and halogen bonding. The intermolecular interactions in antipyrine-like derivatives are stabilized by a combination of N–H(\cdots)O and C–H(\cdots)O hydrogen bonds, as well as C–H(\cdots)(\pi) and lone pair(\cdots)(\pi) contacts . Weak intermolecular O(\rightarrow)Br charge-transfer interactions are observed in the structure of 1-(dibromomethyl)-4-methoxy-2-methylbenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by their molecular structure. The crystal packing, hydrogen bonding, and (\pi)-interactions can affect the stability and reactivity of these compounds. For example, the crystal packing of antipyrine derivatives is mainly stabilized by hydrogen bonds and electrostatic energy contributions . The orientation of substituents, such as methoxy groups, can influence the conjugation with the aromatic system and the overall molecular geometry .
Scientific Research Applications
Brominated Compounds in Research
Brominated flame retardants (BFRs) are among the most studied brominated compounds, with extensive research focusing on their environmental fate, toxicity, and occurrence in various matrices. BFRs are used to enhance the flame resistance of materials but have raised environmental and health concerns due to their persistence and potential bioaccumulation. Studies have highlighted the need for more research on the occurrence, environmental fate, and toxicity of novel brominated flame retardants (NBFRs), emphasizing the significant knowledge gaps for many of these compounds. Such research often calls for optimized analytical methods to include all relevant compounds and further investigation into their sources, emission, and potential leaching into the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Isothiocyanates in Research
Isothiocyanates (ITCs) are another group of compounds, derived from glucosinolates found in cruciferous vegetables, that have been extensively researched for their potential health benefits. They are known for their anticancer, anti-inflammatory, and neuroprotective properties. Research on ITCs like sulforaphane has demonstrated their potential in chemoprevention against various types of cancer, cardiovascular and neurodegenerative diseases, and diabetes. Studies suggest that ITCs exert their effects through several mechanisms, including the inhibition of phase I enzymes involved in carcinogen activation, induction of phase II detoxifying enzymes, and promotion of apoptosis (Hecht, 2000).
properties
IUPAC Name |
1-bromo-2-isothiocyanato-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c1-6-3-7(2)9(11-5-12)8(10)4-6/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTPUPXLOWXCGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N=C=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568792 |
Source


|
| Record name | 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-isothiocyanato-3,5-dimethylbenzene | |
CAS RN |
140136-71-6 |
Source


|
| Record name | 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

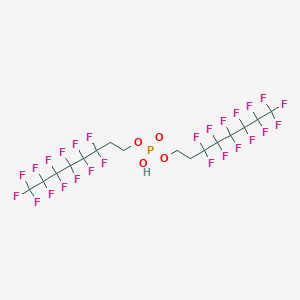
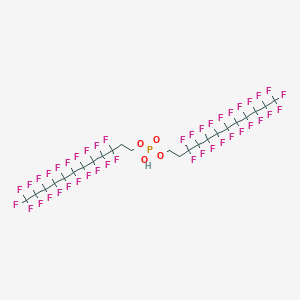
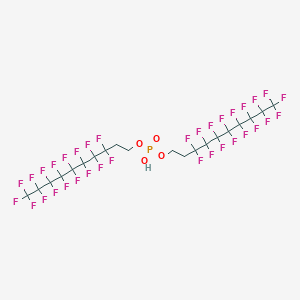
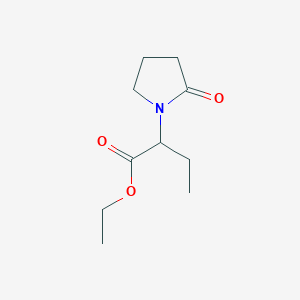
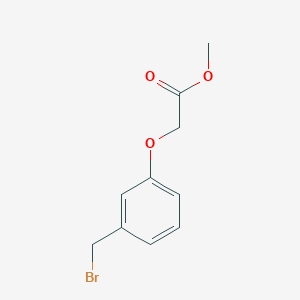
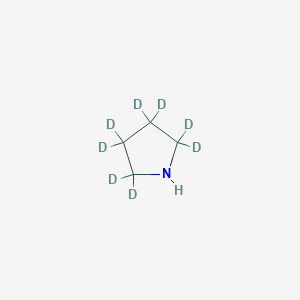
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)
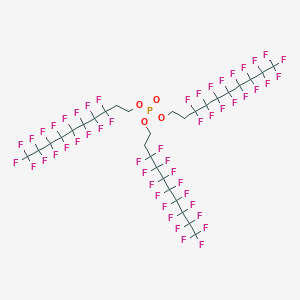
![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
